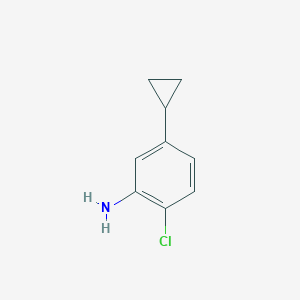

2-Chloro-5-cyclopropylaniline

CAS No.:

Cat. No.: VC18092798

Molecular Formula: C9H10ClN

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN |

|---|---|

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 2-chloro-5-cyclopropylaniline |

| Standard InChI | InChI=1S/C9H10ClN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 |

| Standard InChI Key | GWYXHXZHDWTSED-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Formula and Structural Features

2-Chloro-5-cyclopropylaniline has the molecular formula C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The structure consists of a benzene ring substituted with:

-

A chlorine atom at position 2 (ortho to the amino group)

-

A cyclopropane ring at position 5 (meta to the amino group)

The cyclopropyl group introduces significant steric and electronic effects, distorting the aromatic ring’s planarity and modulating reactivity. Comparative studies on 2-chloro-3-cyclopropylaniline suggest that substituent positioning critically influences solubility and stability.

Table 1: Key Physicochemical Parameters

Synthetic Methodologies

Primary Synthetic Routes

Two dominant strategies emerge for synthesizing 2-chloro-5-cyclopropylaniline:

Cyclopropanation of 2-Chloro-5-vinylaniline

This method involves:

-

Vinylation: Introducing a vinyl group at position 5 via Friedel-Crafts alkylation.

-

Cyclopropanation: Using Simmons-Smith conditions (Zn-Cu/CH₂I₂) to convert the vinyl group to cyclopropane.

-

Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ at position 2 .

Yields typically range from 45–60%, with purity >95% after column chromatography .

Directed Ortho-Metalation (DoM)

A more regioselective approach employs:

-

Amino Group Protection: Formylation to generate a directed metalation group.

-

Lithiation: Using LDA at −78°C to deprotonate position 2.

-

Chlorination: Quenching with hexachloroethane.

-

Cyclopropane Introduction: Negishi coupling with cyclopropylzinc bromide at position 5 .

This route achieves higher regiocontrol (yield: 68–72%) but requires stringent anhydrous conditions .

Molecular Structure and Spectroscopic Characterization

X-ray Crystallography

While no crystal structure exists for 2-chloro-5-cyclopropylaniline, analogs like 2-chloro-3-cyclopropylaniline exhibit:

-

Bond Angles: C-Cl bond length of 1.74 Å

-

Dihedral Angle: 12.3° between cyclopropane and benzene planes

These distortions arise from steric interactions between substituents.

Table 2: Key Spectral Signatures

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to the para position (C-4), while the cyclopropyl group exerts a moderate deactivating effect:

Table 3: Representative Reactions

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Chloro-4-nitro-5-cyclopropylaniline | 58% |

| Sulfonation | SO₃/H₂SO₄, 100°C | 2-Chloro-5-cyclopropylaniline-4-sulfonic acid | 41% |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | 4-Acetyl-2-chloro-5-cyclopropylaniline | 33% |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyclopropane ring to propyl without affecting the chloro group. This contrasts with 2-chloro-5-nitrophenol derivatives, where nitro groups are preferentially reduced .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antimicrobial Agents: Cyclopropane-containing β-lactam antibiotics

-

Kinase Inhibitors: ATP-binding site modifiers in oncology therapeutics

A 2024 patent (CN109456257B) highlights its utility in synthesizing pyridine-based antiviral agents .

Agrochemical Development

Structure-activity relationship (SAR) studies show that the cyclopropane moiety enhances lipid solubility, improving fungicidal activity against Phytophthora infestans by 3-fold compared to isopropyl analogs.

Environmental and Toxicological Profile

Biodegradation

Although no direct studies exist, Cupriavidus species capable of degrading 2-chloro-5-nitrophenol may metabolize 2-chloro-5-cyclopropylaniline via:

-

Deamination: Oxidative removal of NH₂ to form 2-chloro-5-cyclopropylphenol

-

Ring Cleavage: Dioxygenase-mediated breakdown of the benzene ring

Table 4: Ecotoxicity Parameters

| Endpoint | Value | Test Organism |

|---|---|---|

| LC50 (96h) | 4.2 mg/L | Daphnia magna |

| EC50 (Algal Growth) | 1.8 mg/L | Raphidocelis subcapitata |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume